Tert-butyl 3-formylbenzoate
Overview
Description
Tert-butyl 3-formylbenzoate: is an organic compound with the molecular formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol . It is a colorless or yellowish solid with a melting point of 43-45°C and a boiling point of 295-297°C . This compound is commonly used in organic synthesis and serves as a versatile building block for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Selective Metal-Halogen Exchange Reactions: One method involves the preparation of tert-butyl-3,5-dibromobenzoate through selective metal-halogen exchange reactions.
Transesterification: Another method involves the transesterification of methyl esters using lithium tert-butoxide, generated in situ from tert-butyl alcohol and n-butyllithium.
Industrial Production Methods: Industrial production methods for tert-butyl 3-formylbenzoate typically involve large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized for high yield and purity, and the product is purified using techniques such as flash column chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 3-formylbenzoate can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzoates depending on the reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of tert-butyl 3-formylbenzoate involves its ability to participate in various chemical reactions due to the presence of the formyl group and the tert-butyl ester group. These functional groups allow the compound to undergo oxidation, reduction, and substitution reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
- Tert-butyl 4-formylbenzoate
- Tert-butyl 2-formylbenzoate
- Methyl 3-formylbenzoate
- Ethyl 3-formylbenzoate
Comparison:
- Tert-butyl 3-formylbenzoate is unique due to the position of the formyl group on the benzene ring, which affects its reactivity and the types of reactions it can undergo.
- Compared to tert-butyl 4-formylbenzoate and tert-butyl 2-formylbenzoate , the 3-formyl position provides different steric and electronic effects, influencing the compound’s behavior in chemical reactions.
- Methyl 3-formylbenzoate and ethyl 3-formylbenzoate have similar structures but differ in the ester group, which can affect their solubility and reactivity.
Properties
IUPAC Name |
tert-butyl 3-formylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-12(2,3)15-11(14)10-6-4-5-9(7-10)8-13/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPVOXVKIVXELX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445709 | |
Record name | Tert-butyl 3-formylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90445709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247186-56-7 | |
Record name | Tert-butyl 3-formylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90445709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-formylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.